2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry This compound is characterized by its unique structure, which includes a pyridine ring, a cyclopentane ring, a thieno ring, and a triazolo-pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves a multi-step process. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in the formation of the target compound in good-to-excellent yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis suggests potential for industrial application. The broad substrate scope and good functional group tolerance of this method make it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the active site, contributing to its inhibitory potency .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares structural similarities and exhibits comparable inhibitory effects on CDK2.
Uniqueness
2-(4-Pyridyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of a pyridine ring, a cyclopentane ring, a thieno ring, and a triazolo-pyrimidine moiety.
Properties
Molecular Formula |
C15H11N5S |
---|---|
Molecular Weight |
293.3 g/mol |
IUPAC Name |
4-pyridin-4-yl-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene |
InChI |
InChI=1S/C15H11N5S/c1-2-10-11(3-1)21-15-12(10)14-18-13(19-20(14)8-17-15)9-4-6-16-7-5-9/h4-8H,1-3H2 |
InChI Key |
LZGKKBJRGDONCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC=NC=C5 |
Origin of Product |
United States |
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